An In-depth Technical Guide to the Physicochemical Properties of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the standardized, field-proven methodologies for determining its key characteristics. Understanding these properties is paramount for researchers in drug discovery and development, as they fundamentally influence a compound's behavior, from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide details the theoretical basis and provides step-by-step experimental protocols for the determination of molecular weight, melting point, boiling point, solubility, acid dissociation constant (pKa), and the partition coefficient (logP).
Introduction
3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid is a molecule of interest within the sphere of medicinal chemistry and materials science. Its structural motifs, including a carboxylic acid, an ether linkage, and a pyrimidine ring, suggest potential applications where these functional groups can play a key role in molecular interactions. The acrylic acid moiety, in particular, is a common feature in various biologically active compounds.
A thorough characterization of the physicochemical properties of any novel compound is a critical first step in the research and development pipeline. These properties dictate how the molecule will behave in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for different formulation strategies. This guide serves as a foundational resource, providing both established data and the necessary experimental frameworks for a comprehensive evaluation of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid.
Molecular Structure and Weight
The foundational identity of a molecule is its structure and corresponding molecular weight.
Chemical Structure:
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. [1][2]For solids with high melting points, decomposition may occur before boiling. [3] Principle: The OECD 103 guideline describes several methods, including ebulliometry, dynamic methods, and differential scanning calorimetry (DSC). [1][2][3]The capillary method (Siwoloboff method) is a common laboratory technique. [4] Experimental Protocol (Capillary Method):
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Sample Preparation: A small amount of the substance is placed in a test tube.
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Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer and heated in a suitable bath. [4]3. Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the capillary tube.
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Cooling and Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. [4] Data Visualization:
Caption: Workflow for Boiling Point Determination (Capillary Method).
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For ionizable compounds like carboxylic acids, solubility is highly pH-dependent.
Principle: A systematic approach involves testing the solubility of the compound in a series of solvents of varying polarity and pH. [5][6][7] Experimental Protocol (Qualitative):
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Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. Observe if the compound dissolves. [5]If soluble, test the pH with litmus paper. An acidic pH would be expected for a carboxylic acid. [6]2. Aqueous Base Solubility: If insoluble in water, add approximately 25 mg of the compound to 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO3). Effervescence (CO2 release) and dissolution indicate a carboxylic acid. [5][6]3. Aqueous Acid Solubility: Test solubility in 5% aqueous hydrochloric acid (HCl) to check for basic functional groups (not expected to be soluble based on the structure). [5][6]4. Organic Solvent Solubility: Test solubility in common organic solvents like ethanol, acetone, and dichloromethane to establish a polarity profile.
Data Visualization:
Caption: Decision tree for systematic solubility testing.
pKa Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka). It is the pH at which the ionized and non-ionized forms of the compound are present in equal concentrations.
Principle: Potentiometric titration is a highly accurate method for determining the pKa of weak acids. [8]A solution of the compound is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. [9][10] Experimental Protocol (Potentiometric Titration):
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Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent like methanol/water for sparingly soluble compounds. [9][11]2. Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [9]3. Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. [9][11]4. Data Collection: Record the pH after each addition of the base, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of base added. The equivalence point is the point of steepest inflection. The pKa is the pH at half the volume of the equivalence point.
Data Visualization:
Caption: Workflow for pKa Determination via Potentiometric Titration.
LogP Determination
The n-octanol/water partition coefficient (Pow or Kow) is a measure of a compound's lipophilicity. It is expressed as the logarithm (logP).
Principle: The OECD 107 "Shake-Flask" method is a standard protocol. [12][13]The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the ratio is calculated. [12][14] Experimental Protocol (Shake-Flask Method):
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Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
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Solution Preparation: Prepare a stock solution of the compound in the solvent in which it is more soluble. The concentration should not exceed 0.01 M. [13]3. Partitioning: In a separatory funnel, combine known volumes of the saturated n-octanol, saturated water, and the stock solution. Since the compound is an acid, the aqueous phase should be buffered to a pH at least 2 units below the pKa to ensure the compound is in its neutral form. [15]4. Equilibration: Shake the funnel for a set period at a constant temperature (e.g., 20-25°C). [12]5. Phase Separation: Allow the phases to separate. Centrifugation can be used to ensure complete separation. [12][14]6. Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
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Calculation: Calculate logP using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] ).
Data Visualization:
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Conclusion
The physicochemical properties of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid are fundamental to its potential applications. This guide provides the established scientific framework for determining these critical parameters. Adherence to these standardized protocols ensures the generation of high-quality, reproducible data, which is essential for informed decision-making in any research or development endeavor. The experimental determination of the melting point, boiling point, solubility profile, pKa, and logP will provide a comprehensive and invaluable dataset for any scientist working with this compound.
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.
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3''-acetyl-2''-hydroxy-4-(4-phenylbutoxy)benzanilide cas 136450-06-1. Home Sunshine Pharma.
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3-[4-(2-PYRIMIDINYLOXY)PHENYL]ACRYLIC ACID — Chemical Substance Information. NextSDS.
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